molecular formula C17H18N2O3 B5771884 N-[3-(acetylamino)phenyl]-2-ethoxybenzamide

N-[3-(acetylamino)phenyl]-2-ethoxybenzamide

Cat. No.: B5771884
M. Wt: 298.34 g/mol
InChI Key: XMSPGNONDAMRQB-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-ethoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to an ethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-ethoxybenzamide typically involves the following steps:

    Acetylation: The starting material, 3-aminophenol, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form 3-(acetylamino)phenol.

    Esterification: The 3-(acetylamino)phenol is then subjected to esterification with 2-ethoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles like hydroxide ions can replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Hydroxyl derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxybenzamide moiety may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3-ethoxybenzamide
  • N-(phenyl-heteroaryl)-3-acetylamino-benzamides

Uniqueness

N-[3-(acetylamino)phenyl]-2-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the acetylamino group on the phenyl ring and the presence of the ethoxy group on the benzamide moiety contribute to its unique reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-16-10-5-4-9-15(16)17(21)19-14-8-6-7-13(11-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSPGNONDAMRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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